molecular formula C14H11Br B15250904 4-Bromo-4'-vinylbiphenyl CAS No. 4130-13-6

4-Bromo-4'-vinylbiphenyl

Cat. No.: B15250904
CAS No.: 4130-13-6
M. Wt: 259.14 g/mol
InChI Key: KDDPJXXHDFTRMI-UHFFFAOYSA-N
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Description

4-Bromo-4’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11Br It consists of a biphenyl structure with a bromine atom and a vinyl group attached to the para positions of the two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-vinyl-1,1’-biphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is known for its functional group tolerance .

Industrial Production Methods

Industrial production of 4-Bromo-4’-vinyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-4’-vinyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-vinyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom and the vinyl group. The bromine atom can undergo oxidative addition to a palladium catalyst, forming a palladium-biphenyl complex. The vinyl group can participate in various reactions, including coupling and polymerization, through its double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-vinyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-4-(4-ethenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDPJXXHDFTRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301463
Record name 4-Bromo-4′-ethenyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4130-13-6
Record name 4-Bromo-4′-ethenyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4130-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4′-ethenyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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